molecular formula C25H20N6O B1671810 Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- CAS No. 868612-83-3

Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-

Cat. No. B1671810
M. Wt: 420.5 g/mol
InChI Key: RYKSGWSKILPDDY-UHFFFAOYSA-N
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Description

IN-1130 is a highly selective small molecule ALK5 inhibitor with >100 fold selectivity over p38α and a panel of 26 other serine/threonine and tyrosine kinases. It is a suppressor of fibrogenic process of unilateral ureteral obstruction in rats underscoring the potential clinical benefits in the treatment of renal fibrosis. By inhibiting of TGF-β signaling, IN1130 ameliorated experimental autoimmune encephalomyelitis, lessened tunical fibrosis and corrected penile curvature in rats, inhibited cancer metastasis in MMTV/c-Neu breast cancer mice, and enhanced CTL response in cancer mice.

Scientific Research Applications

Pharmacokinetics and Anti-fibrotic Potential

The compound, identified as IN-1130, a novel ALK5 inhibitor, has been investigated for its pharmacokinetics, metabolism, and potential as an anti-fibrotic drug. This research highlights IN-1130's suppression of renal and hepatic fibrosis and its anti-metastatic effects in a breast cancer-bearing mice model. The study detailed the compound's plasma half-lives across various species, demonstrating significant bioavailability and distribution into liver, kidneys, and lungs. The major metabolite of IN-1130, referred to as M1, was also identified, indicating its potential effectiveness as an oral anti-fibrotic drug (Y. W. Kim et al., 2008).

Synthesis and Evaluation as Antipsychotic Agents

Another study focused on the synthesis and evaluation of heterocyclic carboxamides, including this benzamide derivative, as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine and serotonin receptors and demonstrated promising in vivo activities, suggesting their potential as backup compounds for existing antipsychotic medications (M. H. Norman et al., 1996).

Cardiac Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including variations of this benzamide compound, was examined. These studies revealed that certain derivatives exhibit potent class III electrophysiological activity, making them candidates for further study in the context of arrhythmia treatment (T. K. Morgan et al., 1990).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position, related to the structure of this benzamide, indicated potential as antisecretory and cytoprotective antiulcer agents. Although the compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in experimental models, highlighting another potential therapeutic application (J. Starrett et al., 1989).

properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-

CAS RN

868612-83-3
Record name IN-1130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN-1130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-
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Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-
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Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-
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Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-
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Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-
Reactant of Route 6
Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-

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